methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring and subsequent esterification.
Indole Derivative Synthesis: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shares the indole and ester functional groups but differs in the substitution pattern.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains similar indole and amide functionalities.
Uniqueness
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of indole, thiazole, and ester groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H21N3O3S/c1-26-14-16(17-10-6-7-11-18(17)26)13-20(27)24-23-25-21(22(28)29-2)19(30-23)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,25,27) |
InChI Key |
FEFUCCYRULUGOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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